n-(3-trimethoxysilylpropyl)-4-azido-2,3,5,6-tetrafluorobenzamide
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Overview
Description
n-(3-trimethoxysilylpropyl)-4-azido-2,3,5,6-tetrafluorobenzamide is a complex organic compound characterized by the presence of azido, tetrafluoro, and trimethoxysilyl groups
Mechanism of Action
Target of Action
Similar compounds have been used as organic ligands for surface modification of materials .
Mode of Action
It’s known that similar compounds can react with certain materials to form functionalized products . For instance, N-[3-(Trimethoxysilyl)propyl]ethylenediamine can react with fluorinated carbon nanotubes to form aminoalkylalkoxysilane functionalized carbon nanotubes .
Result of Action
Similar compounds have been shown to modify surface characteristics and exhibit hydrophobic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known that similar compounds are sensitive to hydrolysis . Therefore, the presence of water and the pH of the environment could potentially affect the stability and efficacy of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(3-trimethoxysilylpropyl)-4-azido-2,3,5,6-tetrafluorobenzamide typically involves multiple steps. One common method includes the introduction of the azido group to a tetrafluorobenzamide precursor, followed by the attachment of the trimethoxysilylpropyl group. The reaction conditions often require controlled temperatures, inert atmospheres, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process generally includes purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
n-(3-trimethoxysilylpropyl)-4-azido-2,3,5,6-tetrafluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can engage in 1,3-dipolar cycloaddition reactions, forming triazoles.
Hydrolysis: The trimethoxysilyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, acetonitrile, and various catalysts. Reaction conditions often involve specific temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include triazole derivatives and hydrolyzed silanol compounds, which can be further utilized in various applications.
Scientific Research Applications
n-(3-trimethoxysilylpropyl)-4-azido-2,3,5,6-tetrafluorobenzamide has several scientific research applications:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioorthogonal labeling techniques to study biological processes.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide
- 4-Azido-2,3,5,6-tetrafluorobenzoic acid
Uniqueness
n-(3-trimethoxysilylpropyl)-4-azido-2,3,5,6-tetrafluorobenzamide is unique due to the presence of the trimethoxysilyl group, which imparts additional reactivity and functionality compared to similar compounds. This makes it particularly valuable in applications requiring surface modification and the creation of advanced materials.
Properties
IUPAC Name |
4-azido-2,3,5,6-tetrafluoro-N-(3-trimethoxysilylpropyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F4N4O4Si/c1-23-26(24-2,25-3)6-4-5-19-13(22)7-8(14)10(16)12(20-21-18)11(17)9(7)15/h4-6H2,1-3H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGFFKNEEYQLBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCNC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F4N4O4Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10725414 |
Source
|
Record name | 4-Azido-2,3,5,6-tetrafluoro-N-[3-(trimethoxysilyl)propyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10725414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
298225-03-3 |
Source
|
Record name | 4-Azido-2,3,5,6-tetrafluoro-N-[3-(trimethoxysilyl)propyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10725414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does n-(3-trimethoxysilylpropyl)-4-azido-2,3,5,6-tetrafluorobenzamide facilitate surface modifications?
A1: this compound (PFPA-silane) acts as a photoactive cross-linker, enabling the immobilization of molecules on various surfaces. This is particularly useful for substrates and molecules lacking reactive functional groups [, ]. The trimethoxysilylpropyl group allows PFPA-silane to bind to hydroxyl groups present on surfaces like silicon oxide []. Upon UV irradiation, the azido group becomes reactive, facilitating covalent bonding with target molecules containing suitable functional groups, such as the bromine present in furanone molecules [].
Q2: How does grafting with PFPA-silane impact the optical properties of ZnO-silicone nanocomposites?
A2: Grafting PFPA-silane onto ZnO nanoparticles and subsequently onto silicone chains enhances the transparency of the resulting nanocomposite []. This improvement stems from a reduction in the refractive index mismatch between the ZnO nanoparticles and the silicone matrix []. This reduction in refractive index mismatch minimizes light scattering, thereby increasing light transmittance through the composite material [].
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